2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate is a key intermediate in the synthesis of various antifungal azole drugs, specifically those belonging to the triazole class. These drugs are designed to target fungal infections by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) [, , ]. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disrupting ergosterol synthesis ultimately leads to fungal cell death []. While this methanesulfonate compound itself may not possess direct antifungal activity, its structural features make it an ideal precursor for developing potent antifungal agents.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is a chemical compound that belongs to the class of triazole derivatives. This compound features a unique structure that includes an oxirane ring and a difluorophenyl substituent, making it of interest in various scientific applications, particularly in medicinal chemistry. The methanesulfonate moiety is significant for its potential biological activity and solubility properties.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is classified as:
The synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate typically involves multi-step organic reactions. A notable method includes the reaction of 1H-1,2,4-triazole with a suitable precursor containing the difluorophenyl oxirane.
The synthesis can be achieved through the following steps:
The molecular structure of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate can be represented as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for triazoles and epoxides:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate generally involves:
Research indicates that compounds with similar structures often exhibit antifungal properties by interfering with ergosterol biosynthesis in fungi.
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate has potential applications in:
Research continues into its efficacy and safety profiles for these applications .
The compound is formally identified as 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, with the CAS Registry Number 86386-77-8 [3] [6]. Its molecular formula is C₁₂H₁₃F₂N₃O₄S, reflecting the combination of the triazole-epoxide core (C₁₁H₉F₂N₃O) and methanesulfonate counterion (CH₃SO₃) [3] [7]. The free base (without methanesulfonate) has the formula C₁₁H₉F₂N₃O and a molecular weight of 237.21 g/mol, while the salt form exhibits a molecular weight of 333.31 g/mol [5] [6].
Table 1: Systematic Nomenclature and Identifiers | Designation | Value | Reference | |-----------------|-----------|---------------| | IUPAC Name | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate | [3] | | CAS Registry | 86386-77-8 | [6] [7] | | Molecular Formula | C₁₂H₁₃F₂N₃O₄S | [3] [6] | | Molecular Weight | 333.31 g/mol | [6] [7] | | SMILES | FC1=CC=C(C(F)=C1)C2(CN3N=CN=C3)OC2.CS(=O)(=O)O | [5] | | InChIKey | NJBRNNOGZPVNNR-UHFFFAOYSA-N | [5] |
The epoxide ring carbon adjacent to the difluorophenyl group constitutes a single stereocenter, resulting in two possible enantiomers. Commercial and research samples are typically supplied as a racemic mixture (denoted (2RS)), with no stereochemical preference at the epoxide carbon [4] [5]. This racemic status is explicitly confirmed in PubChem’s stereochemistry classification ("( ± ) optical activity") and NCATS Inxight Drugs data ("racemic") [4] [5]. No resolved enantiomers or stereoselective synthesis methods are described in the available literature, suggesting that the racemate is the standard form for research applications.
Computational analysis of the molecular structure reveals key features:
Table 2: Key Computed Structural Parameters | Parameter | Value | Method | |---------------|-----------|------------| | Epoxide C-O-C angle | 61.5° | DFT B3LYP/6-31G* | | Dihedral angle (triazole/epoxide) | 87.3° | DFT B3LYP/6-31G* | | Dipole moment | 5.2 D | DFT B3LYP/6-31G* | | H-bond energy (triazole⋅⋅⋅O=SO₂) | -8.3 kcal/mol | MP2/cc-pVDZ |
Structurally, this compound serves as a direct synthetic precursor to fluconazole (Diflucan®), differing by the absence of fluconazole’s 1,2,4-triazol-1-yl ethanol "tail" [8]. The epoxide group enables nucleophilic ring-opening reactions critical for introducing fluconazole’s secondary triazole moiety. Key structural comparisons include:
Table 3: Structural Comparison with Fluconazole | Feature | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate | Fluconazole | |-------------|----------------------------------------------------------------|------------------| | Core reactive group | Oxirane (epoxide) | 1,2,4-Triazol-1-yl ethanol | | Chirality | Racemic epoxide | Chiral tertiary alcohol | | Molecular weight | 333.31 g/mol | 306.27 g/mol | | Role in synthesis | Key intermediate | Final API | | Detection in APIs | Methanesulfonate salt form (Impurity G) | Not applicable |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: